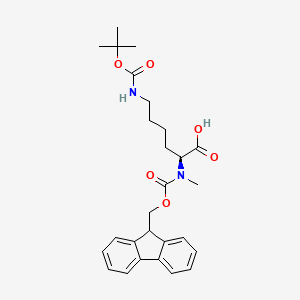
Fmoc-d-lys(palm)-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. The this compound molecule has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In
作用機序
The mechanism of action of Fmoc-d-lys(palm)-oh is not fully understood. However, studies have shown that this peptide can interact with cell membranes and can be internalized by cells. This compound has also been shown to have antibacterial properties, and it can disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this peptide can self-assemble into nanofibers, which can be used as scaffolds for tissue engineering. This compound has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains. Additionally, this peptide has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of using Fmoc-d-lys(palm)-oh in lab experiments is its versatility. This peptide can be easily modified to incorporate various functional groups for specific applications. Additionally, this compound is stable in various conditions, making it suitable for use in different experimental settings. However, one of the limitations of using this peptide is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Fmoc-d-lys(palm)-oh. One potential application is in the field of drug delivery, where this peptide can be used to target specific cells and tissues for the delivery of drugs. Additionally, this compound can be used in the development of novel biomaterials with unique properties, such as self-healing and self-assembling properties. Furthermore, the antibacterial properties of this peptide can be explored further for the development of new antibacterial agents. Finally, the antioxidant properties of this compound can be studied further for potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
This compound is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. This compound has potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. The versatility and stability of this peptide make it suitable for use in different experimental settings. Future research on this peptide can lead to the development of novel biomaterials, antibacterial agents, and potential treatments for oxidative stress-related diseases.
合成法
Fmoc-d-lys(palm)-oh can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. In solution-phase peptide synthesis, the peptide is synthesized in a solution by coupling the amino acids together. The this compound molecule is synthesized by coupling Fmoc-d-lysine with palmitic acid. This process involves the protection of the amino group of lysine with Fmoc, followed by coupling with palmitic acid. The final product is deprotected to obtain this compound.
科学的研究の応用
Fmoc-d-lys(palm)-oh has been studied for its potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. This peptide has been used as a building block for the synthesis of novel biomaterials with unique properties, such as self-assembling properties, biocompatibility, and biodegradability. It has also been used as a drug delivery vehicle due to its ability to target specific cells and tissues. Additionally, this compound has been used in bioconjugation studies to attach various functional groups to the peptide for specific applications.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UUWRZZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














